5-(Prop-2-YN-1-YL)oct-7-EN-1-OL
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Overview
Description
5-(Prop-2-YN-1-YL)oct-7-EN-1-OL is an organic compound characterized by the presence of both an alkyne and an alkene functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Prop-2-YN-1-YL)oct-7-EN-1-OL can be achieved through several methods. One common approach involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis . This method ensures that the ester group remains unaffected and prevents alkyne/allene rearrangement.
Industrial Production Methods
Industrial production of this compound typically involves the copper-catalyzed addition of formaldehyde to acetylene, which is a by-product of the industrial synthesis of but-2-yne-1,4-diol . Another method includes the dehydrochlorination of 3-chloro-2-propen-1-ol by sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions
5-(Prop-2-YN-1-YL)oct-7-EN-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form propynal or propargylic acid.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: It can participate in substitution reactions, especially involving the alkyne group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents.
Major Products
The major products formed from these reactions include propynal, propargylic acid, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
5-(Prop-2-YN-1-YL)oct-7-EN-1-OL has several applications in scientific research:
Chemistry: It is used as a synthon in Sonogashira cross-coupling reactions.
Biology: The compound’s derivatives have been studied for their cytotoxic activity.
Medicine: It is used in the synthesis of various pharmaceuticals.
Industry: The compound is used as an intermediate in organic synthesis and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 5-(Prop-2-YN-1-YL)oct-7-EN-1-OL involves its ability to act as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s chemical reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-ol: A simpler compound with similar alkyne functionality.
4-prop-2-yn-1-ylphenol: Another compound with an alkyne group but different structural features.
2-Propen-1-ol: Contains an alkene group similar to 5-(Prop-2-YN-1-YL)oct-7-EN-1-OL.
Uniqueness
This compound is unique due to the presence of both alkyne and alkene groups in its structure, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Properties
CAS No. |
61753-87-5 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
5-prop-2-ynyloct-7-en-1-ol |
InChI |
InChI=1S/C11H18O/c1-3-7-11(8-4-2)9-5-6-10-12/h1,4,11-12H,2,5-10H2 |
InChI Key |
UDEOPCKEWHECLE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCCCO)CC#C |
Origin of Product |
United States |
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